1-(3-Fluorobenzyl)imidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorobenzyl)imidazolidine-2-thione is a chemical compound with the molecular formula C10H11FN2S and a molecular weight of 210.27 g/mol It is characterized by the presence of a fluorobenzyl group attached to an imidazolidine-2-thione core
Preparation Methods
The synthesis of 1-(3-Fluorobenzyl)imidazolidine-2-thione typically involves the reaction of 3-fluorobenzylamine with carbon disulfide and an appropriate base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Fluorobenzyl)imidazolidine-2-thione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)imidazolidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-(3-Fluorobenzyl)imidazolidine-2-thione can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)imidazolidine-2-thione: This compound has a hydroxyethyl group instead of a fluorobenzyl group, leading to different chemical properties and reactivity.
1-(3-Chlorobenzyl)imidazolidine-2-thione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11FN2S |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]imidazolidine-2-thione |
InChI |
InChI=1S/C10H11FN2S/c11-9-3-1-2-8(6-9)7-13-5-4-12-10(13)14/h1-3,6H,4-5,7H2,(H,12,14) |
InChI Key |
NNDSASCFEHXSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.